
methyl 4-nitro-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 4-nitro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C5H5N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-nitro-1H-pyrazole-3-carboxylate typically involves the nitration of methyl 1H-pyrazole-3-carboxylate. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed:
Reduction: Methyl 4-amino-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 4-nitro-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Chemistry
In the field of organic chemistry, methyl 4-nitro-1H-pyrazole-3-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. It is involved in various chemical reactions, including:
- Reduction : The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst.
- Substitution : The ester group can undergo nucleophilic substitution reactions.
- Cyclization : It can participate in cyclization reactions to form condensed heterocyclic systems .
Biology
This compound has been investigated for its potential as a precursor in synthesizing biologically active molecules. Its structural features allow it to interact with biological targets, making it valuable in drug discovery and development.
Medicine
This compound has been explored for its role in developing pharmaceutical agents, particularly as inhibitors of specific enzymes. Its mechanism of action involves interactions through functional groups that modulate biological pathways .
Industrial Applications
The compound is also utilized in the production of agrochemicals and dyes due to its reactivity and ability to form derivatives that exhibit desired properties for these applications .
Case Study 1: Synthesis of Pyrazolo[1,5-a]pyrimidines
A study demonstrated the utility of this compound in synthesizing pyrazolo[1,5-a]pyrimidines through cyclization reactions under acidic conditions. The resulting compounds showed promising biological activity, indicating potential therapeutic applications.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes related to cancer pathways utilized this compound as a lead compound. The study reported significant inhibition rates, suggesting further exploration for anticancer drug development.
Mechanism of Action
The mechanism of action of methyl 4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or modulation of receptor activity, thereby exerting its biological effects .
Comparison with Similar Compounds
- Methyl 4-amino-1H-pyrazole-3-carboxylate
- Methyl 4-chloro-1H-pyrazole-3-carboxylate
- Methyl 4-methyl-1H-pyrazole-3-carboxylate
Comparison: Methyl 4-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of the nitro group, which imparts distinct reactivity and biological activity. Compared to its amino, chloro, and methyl counterparts, the nitro derivative is more reactive in reduction and substitution reactions, making it a valuable intermediate in synthetic chemistry .
Biological Activity
Methyl 4-nitro-1H-pyrazole-3-carboxylate (MNPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of MNPC, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
MNPC has the molecular formula and a molecular weight of approximately 171.11 g/mol. The structure features a pyrazole ring with a nitro group at the 4-position and a carboxylate ester at the 3-position, contributing to its reactivity and biological properties .
The biological activity of MNPC is primarily attributed to the presence of the nitro group, which enhances its reactivity. The compound can undergo reduction to form reactive intermediates that interact with various biological targets, including enzymes and receptors. This interaction can lead to the inhibition of specific enzymatic pathways or modulation of receptor activity, thereby exerting anti-inflammatory and analgesic effects .
Anti-inflammatory and Analgesic Properties
Research indicates that MNPC derivatives exhibit significant anti-inflammatory and analgesic activities. For instance, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .
Inhibition of Glycogen Synthase Kinase 3 (GSK3)
MNPC has been evaluated as a potential inhibitor of Glycogen Synthase Kinase 3 (GSK3), an important target in various diseases, including cancer and neurodegenerative disorders. In vitro studies demonstrated that MNPC derivatives could selectively inhibit GSK3 activity, leading to reduced cell proliferation in certain cancer cell lines . The following table summarizes findings related to GSK3 inhibition:
Compound | IC50 (µM) | Target | Cell Line |
---|---|---|---|
MNPC Derivative A | 0.5 | GSK3β | MRC5 |
MNPC Derivative B | 0.8 | GSK3β | BSF T. brucei |
MNPC Derivative C | 1.2 | GSK3β | HsCDK2/cyclin A |
Structure-Activity Relationship (SAR)
The biological activity of MNPC is influenced by structural modifications. The following compounds share structural similarities with MNPC:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Amino-1H-pyrazole-3-carboxylic acid | Contains an amino group instead of a nitro group | Potentially less reactive but may have different biological activities |
1-Methyl-4-nitro-3-pyrazolecarboxylic acid | Methyl substitution at position one | May exhibit different solubility and reactivity |
Ethyl 4-nitro-1H-pyrazole-3-carboxylate | Ethyl group instead of methyl | Alters lipophilicity and potential bioavailability |
The unique combination of functional groups in MNPC enhances its reactivity compared to these similar compounds, making it a valuable intermediate in synthetic chemistry .
Case Studies
Several studies have investigated the biological effects of MNPC and its derivatives:
- Anti-cancer Activity : A study focused on the anti-cancer properties of MNPC derivatives showed promising results against various cancer cell lines, indicating potential for further development as therapeutic agents .
- Enzyme Inhibition : Research demonstrated that MNPC could inhibit specific kinases involved in cellular signaling pathways, providing insights into its mechanism as a drug candidate for diseases like Alzheimer's .
Properties
IUPAC Name |
methyl 4-nitro-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(9)4-3(8(10)11)2-6-7-4/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAFBUCGMOKZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138786-86-4 | |
Record name | methyl 4-nitro-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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